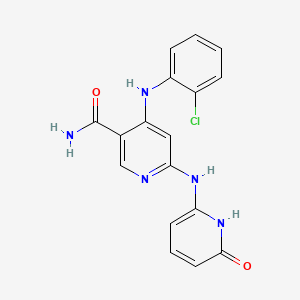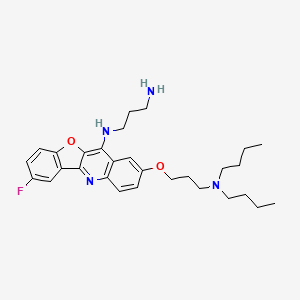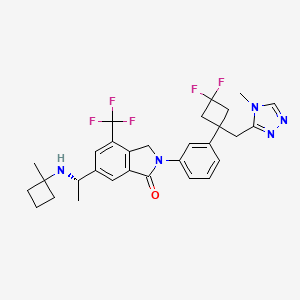
Cbl-b-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-6 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in modulating immune responses, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-6 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using optimized conditions to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Cbl-b-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-6 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the ubiquitination process and the role of E3 ligases. In biology, it helps in understanding the regulation of immune responses. In medicine, it is being explored for its potential in cancer immunotherapy, as it can modulate the activity of immune cells to enhance anti-tumor responses .
Wirkmechanismus
The mechanism of action of Cbl-b-IN-6 involves the inhibition of the Cbl-b protein. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling pathways that promote immune cell activation. The molecular targets and pathways involved include the interaction with the tyrosine kinase binding domain and the linker helix region of Cbl-b .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-6 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include other Cbl-b inhibitors and c-Cbl inhibitors, which also target the ubiquitination process but may have different selectivity and efficacy profiles .
Eigenschaften
Molekularformel |
C30H32F5N5O |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
2-[3-[3,3-difluoro-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutyl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H32F5N5O/c1-18(37-27(2)8-5-9-27)19-10-22-23(24(11-19)30(33,34)35)14-40(26(22)41)21-7-4-6-20(12-21)28(15-29(31,32)16-28)13-25-38-36-17-39(25)3/h4,6-7,10-12,17-18,37H,5,8-9,13-16H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
WPMBSZUSDZRKJO-SFHVURJKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Kanonische SMILES |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(CC(C4)(F)F)CC5=NN=CN5C)C(=C1)C(F)(F)F)NC6(CCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)


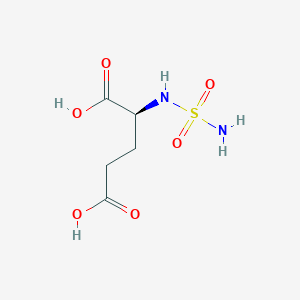
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
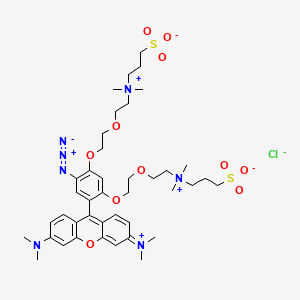
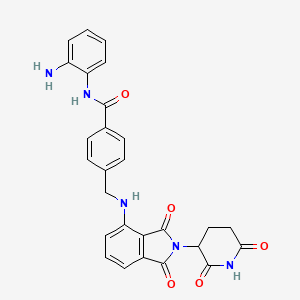
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

